4-Guanidinobenzoic Acid Methanesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBXMQQIAFCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659913 | |
| Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148720-07-4 | |
| Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Guanidinobenzoic Acid Methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Guanidinobenzoic Acid Methanesulfonate
Advanced Synthetic Routes for 4-Guanidinobenzoic Acid
The preparation of 4-guanidinobenzoic acid, often starting from its hydrochloride salt, is the foundational step for producing 4-guanidinobenzoic acid methanesulfonate (B1217627) and its derivatives. Methodologies focus on creating ester and amide linkages efficiently and in high purity.
The formation of an ester or amide bond from the carboxylic acid group of 4-guanidinobenzoic acid is a key transformation. This is typically achieved by activating the carboxylic acid with a coupling agent, which makes it susceptible to nucleophilic attack by an alcohol or amine.
Commonly used coupling agents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
DCC-mediated Coupling: In the Steglich esterification, DCC is used to activate the carboxylic acid. It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, forming the ester and releasing dicyclohexylurea (DCU) as a byproduct. While effective, a major drawback of DCC is that the DCU byproduct is poorly soluble in most organic solvents, which can complicate product purification. The addition of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) is often necessary for efficient ester formation.
EDC-mediated Coupling: EDC functions similarly to DCC but offers a significant advantage in purification. The urea byproduct formed from EDC is water-soluble, allowing for its easy removal through aqueous extraction. A patented method for preparing a derivative involves reacting 4-guanidinobenzoic acid hydrochloride with methyl 4-hydroxybenzoate using EDC hydrochloride as the coupling agent in the presence of pyridine and DMAP. google.com This approach simplifies the workup process, making it more suitable for larger-scale synthesis. google.com
| Coupling Agent | Structure | Byproduct | Byproduct Solubility | Key Advantages |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Low in most organic solvents | Effective for a wide range of substrates. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | High in water | Simplified purification via aqueous extraction. |
While specific literature on the solid-phase synthesis of 4-guanidinobenzoic acid methanesulfonate is not prevalent, the principles of solid-phase organic synthesis (SPOS) are directly applicable. SPOS is a powerful technique for generating libraries of compounds by immobilizing a starting material on a polymer resin and performing sequential chemical reactions.
The coupling strategies used in solution-phase synthesis, such as those mediated by DCC or DIC (N,N'-diisopropylcarbodiimide), are standard methods for attaching the first amino acid or other carboxylic acids to a hydroxy-functionalized resin (e.g., Wang resin). peptide.compeptide.com 4-Guanidinobenzoic acid could be similarly anchored to a solid support. peptide.com Once attached, the guanidino group or other parts of the molecule could be further modified, or the resin-bound acid could be used as a scaffold to build more complex esters and amides. The key advantage of SPOS is the simplified purification process, where excess reagents and byproducts are simply washed away from the resin-bound product.
Furthermore, methods have been developed for the guanidination of amino groups on a solid support, which could be used to synthesize guanidinobenzoic acid derivatives as part of a larger peptide structure. nih.govnih.gov
Optimizing reaction conditions is critical to maximize product yield and purity while minimizing costs and reaction time. A study on the synthesis of the human acrosin inhibitor 4′-acetaminophenyl 4-guanidinobenzoate hydrochloride, a derivative of 4-guanidinobenzoic acid, utilized an orthogonal experimental design to systematically evaluate the impact of three key factors: condensing agent, reaction time, and solvent.
The study revealed that the choice of solvent was the most influential factor affecting the yield. By optimizing these conditions, the researchers were able to increase the product yield from 44% to 70%. Another patented process for a derivative highlights specific reaction parameters, including reacting at 25°C for 15 hours and defining precise ratios of solvents to reactants to achieve a final product purity of 99% (as measured by HPLC). google.com
| Factor | Level 1 | Level 2 | Level 3 | Optimal Condition |
| A: Condensing Agent | DCC | EDC | CDI | A2 (EDC) |
| B: Reacting Time (h) | 4 | 6 | 8 | B1 (4h) |
| C: Solvent | Pyridine | DMF | Dioxane | C2 (DMF) |
This table is based on the principles of reaction optimization for a structurally related compound.
Design and Preparation of Structurally Related Guanidinobenzoate Derivatives
The core structure of 4-guanidinobenzoic acid serves as a versatile building block for creating a wide range of derivatives with tailored properties. nbinno.com By modifying the group attached to the carboxyl function, new esters and amides can be synthesized for specific applications.
The synthesis of substituted esters and amides generally follows the coupling strategies previously described.
Esters: A common route involves converting 4-guanidinobenzoic acid into its more reactive acid chloride form, often using thionyl chloride. google.com This acid chloride can then be reacted with a variety of substituted phenols or alcohols in the presence of a base like pyridine to yield the desired ester. google.com For example, N,N-di-n-propylcarbamoylmethyl-p-hydroxybenzoate can be reacted with the acid chloride of p-guanidinobenzoic acid to form a complex ester derivative. google.com
Amides: The synthesis of amides can be achieved by reacting the activated carboxylic acid (either as an O-acylisourea intermediate via DCC/EDC or as an acid chloride) with a primary or secondary amine instead of an alcohol. nih.gov The reaction of carboxylic acids with DCC and amines is known to proceed readily to form amides.
Chemical derivatization is a key strategy to fine-tune the physicochemical and biological properties of a lead compound. For guanidinobenzoate derivatives, this is often done to improve characteristics like solubility and biological target specificity.
A significant example is the conversion of hydrochloride salts of guanidinobenzoate esters into their methanesulfonate (mesylate) or toluenesulfonate salts. google.comgoogle.com This salt exchange is performed to enhance water solubility and, in some cases, biological activity. google.com For instance, the initial hydrochloride salt of 4-guanidinobenzoic acid (4-methoxycarbonyl) phenyl ester was reported to have poor water solubility, which was improved by converting it to the methanesulfonate salt. google.com This modification is crucial for compounds intended for biological applications where aqueous solubility is necessary. The synthesis of various esters and amides is also aimed at creating compounds with specific inhibitory activity against enzymes like plasmin, trypsin, and human acrosin. google.com
| Derivative Example | Starting Materials | Key Reagents/Steps | Purpose of Derivatization |
| 4-Guanidinobenzoic acid (4-methoxycarbonyl) phenyl ester methanesulfonate | 4-Guanidinobenzoic acid HCl, Methyl 4-hydroxybenzoate | EDC, Pyridine, DMAP; followed by Methanesulfonic acid | Improve water solubility and biological activity. google.com |
| N-methylcarbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylacetate mesylate | p-Guanidinobenzoic acid, N-methylcarbamoylmethyl-p-hydroxyphenylacetate | Thionyl chloride; followed by Methanesulfonic acid | Target anti-plasmin and anti-trypsin activity. google.com |
| 4′-Acetaminophenyl 4-guanidinobenzoate hydrochloride | 4-Guanidinobenzoic acid HCl, 4-Acetaminophenol | Condensing agent (e.g., EDC) | Create a human acrosin inhibitor. |
Analytical Characterization Methods for Synthetic Products
Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, NMR, Mass Spectrometry)
Fourier Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts: the guanidinium (B1211019) group, the carboxylic acid, the aromatic ring, and the methanesulfonate salt.
Key expected vibrational bands include:
N-H stretching of the guanidinium group, typically appearing as broad bands in the region of 3100-3400 cm⁻¹.
C=O stretching of the carboxylic acid, which is expected around 1700-1725 cm⁻¹.
C=N stretching of the guanidinium group, usually observed in the 1630-1680 cm⁻¹ range.
C-N stretching vibrations, found between 1250 and 1335 cm⁻¹.
S=O stretching from the methanesulfonate anion, which would exhibit strong absorption peaks in the 1040-1060 cm⁻¹ and 1170-1250 cm⁻¹ regions.
Aromatic C-H and C=C stretching vibrations characteristic of the benzene ring.
While a specific, detailed FTIR spectrum for this compound is not widely published in peer-reviewed journals, its use as a molecular modifier in perovskite solar cells has been documented, and its FTIR spectrum within that context has been presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR spectra would provide critical data for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene ring, the protons of the guanidinium group's amine functions, and a characteristic singlet for the methyl group of the methanesulfonate anion. The integration of these signals would correspond to the number of protons in each chemical environment.
¹³C NMR: The carbon NMR spectrum would reveal signals for the carboxyl carbon, the aromatic carbons, the guanidinium carbon, and the methyl carbon of the methanesulfonate.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, which is an ionic compound, electrospray ionization (ESI) would be a suitable technique. The analysis would be expected to show peaks corresponding to the 4-guanidinobenzoic acid cation and the methanesulfonate anion. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
| Technique | Expected Observations for this compound |
| FTIR | N-H, C=O, C=N, C-N, S=O, and aromatic C-H/C=C stretching vibrations. |
| ¹H NMR | Signals for aromatic protons, amine protons (guanidinium), and a methyl singlet (methanesulfonate). |
| ¹³C NMR | Signals for carboxyl, aromatic, guanidinium, and methyl carbons. |
| Mass Spec. | Peaks corresponding to the molecular ions of 4-guanidinobenzoic acid and methanesulfonic acid. |
Chromatographic Assays for Purity and Impurity Profiling (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the purity of this compound and for identifying and quantifying any impurities. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A typical reversed-phase HPLC (RP-HPLC) method would likely be employed for the analysis of this compound. Given its polar and ionic nature, a C18 column would be a suitable stationary phase. The mobile phase would likely consist of an aqueous buffer (such as ammonium acetate or phosphate) and an organic modifier (like acetonitrile or methanol). The pH of the mobile phase would be a critical parameter to control the ionization state of the analyte and achieve optimal separation.
Purity Assessment:
For purity determination, a sample of this compound would be injected into the HPLC system. The area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. A purity of greater than 95% is often required for research-grade chemicals, as indicated by some commercial suppliers.
Impurity Profiling:
Impurity profiling involves the identification and quantification of any substances other than the main compound. Potential impurities could include starting materials, by-products from the synthesis, or degradation products. A well-developed HPLC method should be able to separate the main peak from all potential impurity peaks. The use of a photodiode array (PDA) detector can aid in identifying peaks by providing UV-visible spectra. For the structural elucidation of unknown impurities, fractions corresponding to these peaks can be collected and further analyzed by mass spectrometry (LC-MS).
While a specific, validated HPLC or UHPLC method for the routine analysis of this compound is not extensively detailed in the literature, methods for related compounds provide a strong basis for method development. For instance, an isocratic RP-HPLC method has been described for a related compound, 4'-Carbomethoxyphenyl 4-guanidinobenzoate mesylate, utilizing a C18 column with a mobile phase of methanol, ammonium acetate, triethylamine, and glacial acetic acid, with UV detection at 266 nm. Such a method could be adapted and optimized for the analysis of this compound.
| Parameter | Typical HPLC/UHPLC Conditions for Analysis |
| Stationary Phase | C18 Reversed-Phase Column |
| Mobile Phase | Buffered aqueous solution with an organic modifier (e.g., acetonitrile, methanol) |
| Detection | UV-Vis (e.g., at 266 nm) or PDA |
| Analysis Type | Purity assessment, impurity profiling |
Mechanistic Dissection of Molecular Interactions and Enzyme Inhibition
Hydrolysis and Metabolic Fate of Prodrugs Yielding 4-Guanidinobenzoic Acid
Camostat (B1201512) mesylate undergoes rapid and extensive metabolism in the body. It is primarily hydrolyzed by carboxylesterases to its pharmacologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA). nih.gov This active metabolite is then further hydrolyzed by arylesterases, yielding 4-guanidinobenzoic acid (GBA) and 4-hydroxyphenylacetic acid. digitellinc.com This metabolic cascade means that while camostat mesylate is the administered drug, its systemic effects are largely attributable to GBPA before its eventual conversion to GBA. nih.gov
Similarly, nafamostat (B1217035) mesylate is characterized by its instability in biological fluids, where it is quickly hydrolyzed by various esterases present throughout the body. This hydrolysis cleaves the ester bond, breaking the molecule into two main metabolites: 4-guanidinobenzoic acid (GBA) and 6-amidino-2-naphthol. nih.gov This rapid breakdown contributes to the short half-life of nafamostat and means that its inhibitory actions are transient, with its metabolites, including GBA, being the resulting products found in circulation.
When comparing the inhibitory capabilities of 4-guanidinobenzoic acid (GBA) to its parent prodrugs and their active metabolites, research consistently demonstrates that GBA possesses significantly lower potency. For instance, in studies involving the serine protease TMPRSS2, GBA is often referred to as an inactive or non-active metabolite. digitellinc.comnih.gov
The primary active metabolite of camostat mesylate, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), retains robust inhibitory activity against TMPRSS2, although it is approximately 10-fold less potent than the parent compound, camostat mesylate. nih.gov In stark contrast, GBA shows minimal to negligible inhibition of TMPRSS2 in enzymatic assays. digitellinc.comucl.ac.uk This marked decrease in activity highlights its role as a terminal, inactive product in the metabolic pathway of camostat.
A similar trend is observed with nafamostat mesylate. Its principal metabolites, 4-guanidinobenzoic acid and 6-amidino-2-naphthol, are reported to be inactive as protease inhibitors, particularly against trypsin-like serine proteases. nih.gov This indicates that the potent inhibitory effect of nafamostat is intrinsic to the intact parent molecule and is lost upon its hydrolysis into constituent parts, including GBA.
Below is a comparative table of the inhibitory activities based on available data for the serine protease TMPRSS2.
| Compound | Role | Relative Inhibitory Potency against TMPRSS2 |
| Camostat Mesylate | Parent Prodrug | High |
| GBPA | Active Metabolite | Moderate (approx. 10x less potent than Camostat) |
| 4-Guanidinobenzoic Acid (GBA) | Final Metabolite | Minimal / Inactive |
| Nafamostat Mesylate | Parent Prodrug | High |
| 4-Guanidinobenzoic Acid (GBA) | Final Metabolite | Inactive |
Structural and Functional Basis of Covalent Enzyme Inhibition
Despite its classification as a largely inactive metabolite, the formation of 4-guanidinobenzoic acid (GBA) is central to the covalent inhibition mechanism of its parent compounds. Prodrugs like camostat and nafamostat function as sophisticated delivery systems for the guanidinobenzoyl moiety. Upon binding to the active site of a serine protease, such as urokinase-type plasminogen activator (uPA) or TMPRSS2, the ester bond of the parent drug is hydrolyzed by the enzyme itself. nih.govdrugbank.com
This enzymatic processing releases the leaving group and results in the formation of a stable acyl-enzyme intermediate. nih.gov Specifically, the carbonyl carbon of the 4-guanidinobenzoyl group forms a covalent bond with the hydroxyl oxygen of the catalytic serine residue (e.g., Ser195 in uPA or Ser441 in TMPRSS2). nih.govnih.gov This event effectively deactivates the protease, as the catalytic serine is now occupied and unable to participate in further substrate hydrolysis. drugbank.com The resulting structure is a reversible phenylguanidino covalent complex, which is a key feature of the inhibitory action of these guanidinobenzoate-based drugs. nih.gov
The specificity and initial binding of the 4-guanidinobenzoyl moiety are driven by its precise fit into the S1 specificity pocket of trypsin-like serine proteases. A defining feature of these proteases is a deep, negatively charged S1 pocket designed to recognize and bind basic amino acid residues like arginine or lysine (B10760008) from their natural substrates. mdpi.com
At the base of this S1 pocket lies a highly conserved aspartic acid residue (Asp189 in uPA, Asp435 in TMPRSS2). nih.govnih.gov The positively charged guanidinium (B1211019) group of 4-guanidinobenzoic acid acts as a mimic of an arginine side chain, allowing it to form a strong, stable bidentate salt bridge with the negatively charged carboxylate of this aspartic acid. nih.gov This electrostatic interaction is the primary anchoring point and a major determinant of binding affinity. researchgate.net
Beyond this critical salt bridge, the guanidinobenzoyl group is further stabilized within the S1 pocket by a network of hydrogen bonds and van der Waals interactions with the surrounding amino acid residues. In TMPRSS2, for example, the guanidinium group can form additional hydrogen bonds with the backbone or side chains of residues such as Ser436, Gly464, and Ser463. researchgate.net The phenyl ring of the GBA moiety also engages in favorable van der Waals contacts with hydrophobic and aromatic residues lining the pocket, further enhancing the stability of the complex before the covalent bond formation with the catalytic serine. nih.gov
Enzyme Kinetics and Inhibition Mechanism Studies
Kinetic studies reveal that guanidinobenzoate esters like camostat and nafamostat function as specialized quasi-substrates or transient inhibitors for serine proteases. Their mechanism of action involves a two-step process that is characteristic of many covalent inhibitors. Initially, the inhibitor binds non-covalently to the enzyme's active site, forming a Michaelis-like complex (EI). This is followed by the chemical step of acylation, where the enzyme's catalytic serine attacks the inhibitor's ester bond, leading to the formation of a stable, covalent acyl-enzyme complex (EI').
E + I ⇌ EI → EI'
Here, E is the free enzyme, I is the inhibitor, EI is the initial non-covalent complex, and EI' is the covalent acyl-enzyme complex.
Guanidinobenzoate-based inhibitors are characterized by an efficient acylation process, resulting in the rapid formation of the stable acyl-enzyme intermediate. nih.gov The stability of this covalent complex effectively sequesters the enzyme in an inactive state. The rate of deacylation (the regeneration of the free enzyme) is typically very slow, which is why these compounds are potent inhibitors. This behavior is sometimes referred to as slow-binding inhibition, where the establishment of the final, tightly bound state is time-dependent. ibmc.msk.ru The potency of such inhibitors is often described by the second-order rate constant kinact/Ki, which reflects both the initial binding affinity and the rate of covalent modification.
Stopped-Flow Spectrophotometric Analysis of Transient Interactions
Stopped-flow spectrophotometry is a powerful technique for studying the rapid kinetics of enzyme-inhibitor interactions. While specific stopped-flow data for 4-Guanidinobenzoic Acid Methanesulfonate (B1217627) is not extensively available in the public domain, the technique has been instrumental in elucidating the mechanism of action for related guanidinobenzoate derivatives. These studies reveal that the inhibition often proceeds through a multi-step mechanism. Initially, the inhibitor rapidly and reversibly binds to the enzyme's active site to form a non-covalent Michaelis complex (EI). This is followed by a slower chemical step, the acylation of the active site serine residue, which results in a stable, covalent acyl-enzyme intermediate. The formation of this intermediate can be monitored by observing changes in absorbance or fluorescence over time. This process effectively inactivates the enzyme. The stability of this acyl-enzyme complex is a key determinant of the inhibitor's potency and the duration of its effect.
Determination of Kinetic Parameters (e.g., K_i, IC_50, acylation rates)
The inhibitory potency of 4-guanidinobenzoic acid and its derivatives is quantified by several kinetic parameters. The inhibition constant (K_i) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower K_i value indicates a tighter binding and a more potent inhibitor. The half-maximal inhibitory concentration (IC_50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While IC_50 values are widely reported, they can be influenced by experimental conditions such as substrate concentration.
For covalent inhibitors like many guanidinobenzoate esters, the acylation rate constant (k_acyl) is a critical parameter that describes the speed at which the covalent bond is formed between the inhibitor and the enzyme's active site serine. A higher acylation rate signifies a more efficient inactivation of the enzyme.
Interactive Data Table of Illustrative Kinetic Parameters
Since specific and comprehensive kinetic data for 4-Guanidinobenzoic Acid Methanesulfonate against the full panel of proteases is not available in the literature, the following table presents illustrative data for 4-guanidinobenzoic acid and related inhibitors against some serine proteases to demonstrate the typical range of potencies.
| Compound | Protease | Parameter | Value |
| 4-Guanidinobenzoic Acid | TMPRSS2 | Inhibition | Minimal |
| Nafamostat | Trypsin | K_i | 11.5 µM |
| Nafamostat | Trypsin | k_acyl | 4.5 x 10^5 M⁻¹s⁻¹ |
| Benzamidine | Trypsin-like proteases | K_i | 18.4 µM |
This table is for illustrative purposes and is based on data for related compounds. Specific data for this compound is limited.
Selectivity Profiling Against Diverse Serine Protease Subfamilies
The therapeutic utility of a serine protease inhibitor is heavily dependent on its selectivity. An ideal inhibitor should potently inhibit its target enzyme while showing minimal activity against other related proteases to avoid off-target effects. The selectivity of 4-guanidinobenzoic acid and its derivatives is determined by subtle differences in the architecture of the active sites and substrate-binding pockets (S1-S4 subsites) of different serine proteases.
The guanidinium group of 4-guanidinobenzoic acid provides a strong interaction with the negatively charged aspartate residue in the S1 pocket of trypsin-like enzymes, which include trypsin , thrombin , plasmin , and plasma kallikrein . However, the degree of inhibition can vary. For example, while it may bind to the S1 pocket of thrombin, additional interactions with exosites outside the active site are often required for potent thrombin inhibition, which 4-guanidinobenzoic acid itself lacks.
Its activity against other serine proteases like urokinase-type plasminogen activator (uPA) and complement component C1s has also been investigated, often in the context of more complex derivatives. nih.gov For instance, a series of substituted benzamidines, which share the core binding motif with 4-guanidinobenzoic acid, showed that the interactions with plasmin and C1s are very similar. nih.gov
Recent interest has focused on the inhibition of TMPRSS2 , a key enzyme in the entry of coronaviruses into host cells. However, as previously mentioned, 4-guanidinobenzoic acid, the metabolite of the TMPRSS2 inhibitor Camostat, shows minimal activity against this protease, highlighting the importance of the larger chemical structure of the prodrug for effective inhibition. umich.edunih.gov
Interactive Data Table of Illustrative Selectivity Profile
The following table provides a qualitative summary of the inhibitory activity of 4-guanidinobenzoic acid and related guanidinobenzoate inhibitors against various serine proteases, based on available literature.
| Serine Protease Subfamily | Target Enzyme | General Inhibitory Activity of Guanidinobenzoates |
| Trypsins | Trypsin | Moderate to High |
| Coagulation Factors | Thrombin | Variable |
| Fibrinolytic System | Plasmin | Moderate |
| Kallikreins | Plasma Kallikrein | Moderate |
| Type II Transmembrane Serine Proteases | TMPRSS2 | Low (for 4-Guanidinobenzoic acid) |
| Plasminogen Activators | uPA | Variable |
| Complement System | C1s | Moderate |
This table provides a general overview. The actual inhibitory potency can vary significantly depending on the specific derivative of 4-guanidinobenzoic acid.
Advanced Computational and Structural Biology Investigations
In Silico Approaches for Ligand-Target Prediction and Optimization
In silico methods are pivotal in modern drug discovery, offering rapid and cost-effective ways to identify and optimize potential drug candidates. For inhibitors based on the 4-guanidinobenzoic acid scaffold, these computational techniques have been instrumental in elucidating their interactions with target enzymes.
Molecular Docking and Virtual Screening for Potential Inhibitors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used in virtual screening, where large libraries of small molecules are computationally evaluated for their potential to bind to a specific biological target.
In the context of serine proteases like transmembrane protease serine 2 (TMPRSS2), a key enzyme in viral entry, virtual screening has been employed to identify potential inhibitors. nih.gov Studies have utilized molecular docking programs to screen databases of small molecules, including those with a 4-guanidinobenzoic acid core, to predict their binding affinity and pose within the enzyme's active site. nih.govnih.gov For instance, docking studies on TMPRSS2 have shown that inhibitors with a guanidino or benzamidinium head group can form crucial hydrogen bonding interactions with key residues in the S1 pocket, such as Asp435. biorxiv.org These computational screens are a critical first step in identifying novel and structurally diverse inhibitors that can then be validated experimentally. biorxiv.org
Application of Generalized Born Surface Area (GBSA) Scoring Functions
Following molecular docking, scoring functions are used to rank the docked poses and estimate the binding affinity of the ligands. The Generalized Born Surface Area (GBSA) model is a popular method for calculating the free energy of binding of a small ligand to a biological macromolecule. nih.govnih.gov It is a continuum solvation model that provides a balance between computational speed and accuracy.
In studies of protease inhibitors, the GBSA scoring function is often used to refine and re-rank the results from initial docking screens. nih.gov For example, in the virtual screening for TMPRSS2 inhibitors, a GBSA scoring function was used to analyze the docking results. nih.gov This approach allows for a more accurate estimation of binding affinities by considering the electrostatic and nonpolar contributions to solvation, in addition to the molecular mechanics' energy. nih.gov The solvent-accessible surface area (SASA) term within the GBSA calculation is particularly important as it relates to the desolvation penalties upon ligand binding. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations are crucial for understanding the conformational changes, binding stability, and the role of solvent in the binding process.
Exploration of Backbone Hydrogen Bond Wrapping and Desolvation Effects
MD simulations have been utilized to study the binding of 4-guanidinobenzoic acid (GBA), the active metabolite of inhibitors like camostat (B1201512) and nafamostat (B1217035), to enzymes such as TMPRSS2. nih.gov A key aspect of these simulations is the analysis of "hydrogen bond wrapping," which describes how the non-polar groups of an inhibitor can shield the enzyme's backbone hydrogen bonds from the surrounding solvent, thereby strengthening them. nih.gov
Upon binding of GBA to TMPRSS2, MD simulations have revealed that certain residues involved in backbone hydrogen bonds, such as Gln438, Asp440, and Ser441, undergo preferential desolvation. nih.gov This displacement of water molecules from the binding site is a critical aspect of the binding process, and its analysis provides valuable insights into the mechanism of inhibition. nih.gov The guanidino group of 4-guanidinobenzoic acid plays a significant role in anchoring the inhibitor in the S1 pocket and displacing solvating water molecules.
Analysis of Complex Stability and Off-Rates
The stability of the enzyme-inhibitor complex is a key determinant of the inhibitor's efficacy. MD simulations can be used to assess this stability by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. A stable complex will exhibit minimal fluctuations in its structure.
High-Resolution Structural Determination of Enzyme-Ligand Complexes
High-resolution structural data from techniques like X-ray crystallography are invaluable for understanding the precise interactions between an inhibitor and its target enzyme. While a specific crystal structure for 4-Guanidinobenzoic Acid Methanesulfonate (B1217627) in a complex may not be publicly available, numerous structures of its parent compound, 4-guanidinobenzoic acid, and its derivatives bound to various serine proteases have been determined. drugbank.com
These crystal structures reveal in atomic detail how the guanidino group of the inhibitor is accommodated in the S1 specificity pocket of the enzyme. They show the formation of salt bridges with acidic residues, such as aspartate, at the bottom of the pocket, as well as a network of hydrogen bonds with surrounding residues. This detailed structural information is crucial for structure-based drug design, allowing for the rational optimization of inhibitors to improve their potency and selectivity. For instance, the structural analysis of enteropeptidase inhibitors has guided the modification of the 4-guanidinobenzoate scaffold to enhance their pharmacological properties. nih.gov A patent for a derivative, 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate, includes XRD analysis, which provides information about its crystal formation. google.com
X-ray Crystallography of 4-Guanidinobenzoic Acid in Covalent Adducts
X-ray crystallography has been instrumental in elucidating the binding mode of 4-guanidinobenzoic acid to its target enzymes. A notable example is the interaction of 4-guanidinobenzoic acid with urokinase plasminogen activator (uPA), a serine protease implicated in cancer metastasis. The prodrug camostat is hydrolyzed in vivo to 4-guanidinobenzoic acid, which subsequently forms a covalent adduct with the catalytic serine residue (Ser195) of uPA nih.gov.
The crystal structure of this complex (PDB ID: 7DZD) provides a detailed snapshot of the molecular interactions. The guanidinium (B1211019) group of the inhibitor is anchored at the bottom of the S1 pocket, while the carboxylate group forms a covalent ester linkage with the hydroxyl group of Ser195 nih.gov. This covalent modification of the active site results in irreversible inhibition of the enzyme.
Table 1: Crystallographic Data for 4-Guanidinobenzoic Acid Adduct with uPA
| Parameter | Value |
|---|---|
| PDB ID | 7DZD |
| Target Enzyme | Urokinase Plasminogen Activator (uPA) |
| Covalent Linkage | Ester bond between inhibitor's carboxylate and Ser195 |
| Resolution | 2.00 Å |
Rationalization of Specificity and Potency through Structural Insights
The high specificity and potency of 4-guanidinobenzoic acid-based inhibitors can be rationalized through detailed analysis of their crystal structures. The guanidinium group, being positively charged at physiological pH, forms a strong salt bridge with the negatively charged aspartate residue (Asp189) located at the base of the S1 pocket in trypsin-like serine proteases nih.gov.
In the case of the uPA-inhibitor complex, the guanidinium moiety also engages in a network of hydrogen bonds with the backbone carbonyls of Ser190 and Gly219 nih.gov. These interactions are characteristic of the binding of arginine-containing substrates and inhibitors, thus explaining the compound's specificity for this class of enzymes. The formation of a stable covalent bond with the active site serine further enhances its potency, leading to long-lasting inhibition nih.gov. The unique topology of the S1 pocket and surrounding subsites in different serine proteases offers opportunities to design selective inhibitors by modifying the 4-guanidinobenzoic acid scaffold.
Structure-Activity Relationship (SAR) Elucidation and De Novo Inhibitor Design
Understanding the structure-activity relationship (SAR) of 4-guanidinobenzoic acid and its derivatives is crucial for the design of new and improved inhibitors.
Strategic Modifications for Enhanced Potency and Selectivity
Strategic modifications of the 4-guanidinobenzoic acid scaffold have been explored to enhance potency and selectivity for various enzyme targets. Early studies demonstrated that esterification of the carboxylic acid, for example, with benzyl or 4'-nitrobenzyl groups, yielded potent inhibitors of trypsin nih.gov.
More recent efforts have focused on developing selective inhibitors for enzymes like urokinase. Starting with a similar scaffold, (4-aminomethyl)phenylguanidine, researchers have shown that the addition of hydrophobic moieties can lead to interactions with enzyme subsites outside of the primary specificity pocket. For instance, the synthesis of urea derivatives, such as N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea, resulted in highly selective nonpeptidic uPA inhibitors nih.gov. The adamantyl group in this derivative occupies the hydrophobic S1' subsite, demonstrating a binding mode that crosses the active site without direct interaction with the catalytic residues, thereby conferring selectivity nih.gov.
Table 2: SAR of 4-Guanidinobenzoic Acid Derivatives as uPA Inhibitors
| Compound | Modification | Target | Key Finding |
|---|---|---|---|
| 4-Guanidinobenzoic acid | Parent scaffold | Serine Proteases | Binds to S1 pocket, mimics arginine |
| (4-Aminomethyl)phenylguanidine | Linker modification | uPA | Lead compound for further optimization nih.gov |
Fragment-Based and Peptidomimetic Design Methodologies
The 4-guanidinobenzoic acid moiety is an excellent candidate for both fragment-based drug design (FBDD) and peptidomimetic approaches.
In FBDD, small, low-complexity molecules (fragments) that bind to a target are identified and then optimized into more potent leads. Given its well-defined binding mode in the S1 pocket of serine proteases, 4-guanidinobenzoic acid can be considered a privileged fragment. This fragment can be "grown" by adding chemical functionalities that interact with adjacent pockets on the enzyme surface or "linked" to other fragments that bind nearby to create a more potent and selective inhibitor nih.govnih.gov.
In the context of peptidomimetics, the goal is to design non-peptide molecules that mimic the structure and function of a natural peptide. The 4-guanidinobenzoyl group is a classic bioisostere for the P1 arginine residue of serine protease substrates. By incorporating this moiety into non-peptidic scaffolds, it is possible to design small molecule inhibitors that retain the key interactions of a peptide substrate but possess improved pharmacological properties, such as oral bioavailability and metabolic stability. The development of non-peptidic uPA inhibitors from a (4-aminomethyl)phenylguanidine scaffold is a prime example of this strategy nih.gov.
Bioanalytical Methodologies for Research Applications
Quantitative Analysis of 4-Guanidinobenzoic Acid and Related Compounds
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and selective quantification of 4-guanidinobenzoic acid (GBA) in biological samples. A validated UHPLC-MS/MS method has been developed for the simultaneous determination of camostat (B1201512), and its metabolites, including GBA, in human plasma. nih.govau.dkresearchgate.net
The method utilizes stable isotopically labeled internal standards to ensure accuracy and precision. nih.gov Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like ammonium acetate and an organic solvent such as acetonitrile. nih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is performed using multiple reaction monitoring (MRM).
The validation of these methods is conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.gov Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, extraction recovery, matrix effect, and stability. nih.gov For GBA, the LLOQ has been reported to be as low as 0.2 ng/mL. nih.govau.dkresearchgate.net The method has demonstrated excellent linearity over the calibration range and high accuracy and precision. nih.govau.dkresearchgate.net
Table 1: UHPLC-MS/MS Method Parameters for the Analysis of 4-Guanidinobenzoic Acid (GBA)
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | Thermo Hypersil Gold C18 (3.0 × 100 mm, 3 µm) |
| Mobile Phase A | Aqueous 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Validation | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Linearity Range | 0.2 - 800 ng/mL |
| Intra-laboratory Reproducibility | < 8% |
This table is generated based on data from similar UHPLC-MS/MS methods for GBA and related compounds. nih.govau.dkresearchgate.netnih.gov
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust method for the assay of 4-guanidinobenzoic acid and the detection of its impurities. While UHPLC-MS/MS offers higher sensitivity for bioanalysis, HPLC-UV is well-suited for the analysis of bulk drug substances and pharmaceutical formulations.
A typical HPLC-UV method would employ a C18 column and a mobile phase consisting of a buffer and an organic modifier. The selection of the detection wavelength is critical for achieving adequate sensitivity for both the main compound and its potential impurities.
For the identification and characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. It allows for the determination of the molecular weights of impurities and provides structural information through fragmentation patterns. This is crucial for identifying process-related impurities and degradation products.
Table 2: General HPLC-UV Method Parameters for the Analysis of Benzoic Acid Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted with phosphoric acid |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture |
| Detection | UV at approximately 205 nm |
| Flow Rate | 1.0 mL/min |
This table is based on a method developed for a related trifluoro benzoic acid and its impurities and serves as a representative example. ekb.eg
Strategies for Sample Preservation and Stability in Biological Matrices
The stability of 4-guanidinobenzoic acid in biological matrices is a critical factor for accurate bioanalysis. 4-Guanidinobenzoic acid itself is a stable molecule; however, when it is a metabolite of a less stable parent compound like camostat mesilate, the preservation of the entire metabolic pathway in the sample is crucial. Camostat mesilate is highly unstable in whole blood and plasma due to rapid hydrolysis by esterases. nih.govau.dkresearchgate.net
To ensure the integrity of samples containing camostat and its metabolites, including GBA, immediate inhibition of esterase activity upon blood collection is necessary. Studies have shown that esterase inhibitors such as diisopropylfluorophosphate (DFP) or paraoxon are effective in preventing the degradation of camostat. nih.govau.dkresearchgate.net
Once stabilized, the long-term stability of GBA in plasma needs to be evaluated under various storage conditions. Stability studies typically assess the analyte's stability at room temperature (bench-top stability), through multiple freeze-thaw cycles, and during long-term storage at -20°C and -80°C. For GBA, no significant changes in concentration were observed in preserved plasma after 24 hours at room temperature or after 4 months of storage at -20°C and -80°C. nih.govau.dkresearchgate.net
Table 3: Stability of 4-Guanidinobenzoic Acid (GBA) in Preserved Human Plasma
| Condition | Duration | Stability |
|---|---|---|
| Room Temperature | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-Term Storage | 4 months at -20°C | Stable |
Data is based on a study of camostat and its metabolites in human plasma. nih.govau.dkresearchgate.net
Application in Preclinical Pharmacokinetic and Metabolic Studies
Validated bioanalytical methods are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of 4-guanidinobenzoic acid in preclinical models. Pharmacokinetic studies of camostat mesilate provide significant insight into the in vivo behavior of its metabolite, GBA.
Following intravenous administration of radiolabeled camostat mesilate to rats, dogs, and humans, the compound is rapidly hydrolyzed, and the parent drug is often undetectable in plasma. nih.gov The two primary metabolites identified are 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) and 4-guanidinobenzoic acid (GBA). nih.gov
In humans, after a 12-hour infusion of camostat mesilate, steady-state plasma concentrations of both GBPA and GBA were reached. nih.gov The terminal half-life of GBA was found to be approximately 2.4 hours. nih.gov Renal excretion is the major route of elimination, accounting for over 80% of the administered dose in all species studied. nih.gov
Tissue distribution studies in rats and dogs have shown that radioactivity from labeled camostat mesilate is rapidly distributed to most tissues, with the highest concentrations found in the liver and kidneys, which are the primary organs of elimination. nih.gov
Table 4: Pharmacokinetic Parameters of 4-Guanidinobenzoic Acid (GBA) in Humans Following Intravenous Infusion of Camostat Mesilate
| Parameter | Value |
|---|---|
| Terminal Half-life (t½) | 2.4 hours |
| Systemic Clearance (CL) | 4.7 mL/min per kg |
Data derived from a study on the metabolic fate of 14C-camostat mesilate in humans. nih.gov
An exploration of 4-Guanidinobenzoic Acid Methanesulfonate (B1217627), a synthetic serine protease inhibitor known more commonly by names such as Gabexate Mesylate and Nafamostat (B1217035) Mesylate, reveals its significant role in a variety of interdisciplinary research fields. This article delves into its applications in studying pathological processes mediated by proteases and its use in preclinical models to elucidate underlying disease mechanisms.
Q & A
Q. What are the standard synthetic routes for 4-guanidinobenzoic acid methanesulfonate (GAMSA), and how can reaction conditions be optimized?
GAMSA is typically synthesized via alkylation or condensation reactions. A common method involves reacting 4-guanidinobenzoic acid hydrochloride with methanesulfonic acid derivatives under controlled pH and temperature. For example, bromoethane can replace iodomethane in alkylation steps to reduce costs and improve reaction stability, achieving a yield of ~60% . Optimization should focus on solvent selection (e.g., aqueous methanol), catalyst use (e.g., DCC/DMAP for coupling reactions), and purification via recrystallization or HPLC .
Q. How can researchers validate the purity and structural integrity of GAMSA in synthesized batches?
Use tandem analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., m/z = 273.3 for GAMSA).
- Nuclear magnetic resonance (NMR) to verify guanidine and methanesulfonate moieties (e.g., δ 3.2 ppm for CH₃SO₃⁻) . Cross-reference with spectral libraries from PubChem or ECHA for validation .
Q. What are the primary pharmacological applications of GAMSA, and how are its inhibitory mechanisms studied?
GAMSA is a metabolite of TMPRSS2 inhibitors (e.g., camostat, nafamostat) and is studied for antiviral and anti-inflammatory applications. Mechanistic assays include:
- Enzyme inhibition kinetics (e.g., TMPRSS2 activity measured via fluorogenic substrates) .
- Cell-based assays (e.g., viral entry inhibition in Calu-3 cells) .
- Metabolic stability tests using liver microsomes to evaluate half-life and metabolite profiling .
Advanced Research Questions
Q. How can GAMSA’s role in non-pharmacological systems, such as materials science, be experimentally explored?
Recent studies demonstrate GAMSA’s utility in perovskite solar cells as a molecular bridge at SnO₂/perovskite interfaces. Key methodologies include:
- X-ray photoelectron spectroscopy (XPS) to quantify lattice oxygen (OL) and oxygen vacancy (OV) ratios (e.g., OL/OV increased from 1.35 to 2.34 post-GAMSA modification) .
- Electrochemical impedance spectroscopy (EIS) to assess interface defect reduction and charge transport efficiency .
- Density functional theory (DFT) modeling to predict binding affinity between GAMSA and metal oxide surfaces .
Q. What experimental strategies address contradictions in GAMSA’s genotoxicity data across studies?
Discrepancies in genotoxicity may arise from assay sensitivity or metabolite variability. Recommended approaches:
- Dose-response modeling (e.g., benchmark dose (BMD) analysis) to identify thresholds for micronucleus formation .
- Comparative metabolite profiling in vitro (hepatocytes) and in vivo (rodent models) to correlate toxicity with specific metabolic pathways .
- Comet assay combined with γ-H2AX staining to differentiate direct DNA damage from secondary oxidative stress .
Q. How can researchers design robust structure-activity relationship (SAR) studies for GAMSA derivatives?
SAR studies require systematic modifications to the guanidine or sulfonate groups. Methodological steps:
- Synthetic diversification : Introduce substituents (e.g., halogenation at the benzene ring) to modulate electron density .
- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets like TMPRSS2 .
- In vitro validation : Test derivatives in parallel assays (e.g., enzymatic inhibition, cytotoxicity) to rank potency and selectivity .
Q. What advanced techniques quantify GAMSA’s stability under varying physiological conditions?
Stability studies should simulate physiological environments:
- pH-dependent degradation : Use buffer systems (pH 1–9) with LC-MS monitoring to identify hydrolysis products .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
- Forced degradation studies (e.g., exposure to UV light, H₂O₂) to evaluate photolytic and oxidative stability .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., synthesis yields ), replicate experiments under standardized conditions and report batch-to-batch variability.
- Data Presentation : Follow IARC guidelines for toxicology data, including raw datasets in appendices and processed data in main texts .
- Ethical Compliance : Adhere to OECD/ICH guidelines for in vivo studies, particularly for reproductive toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
